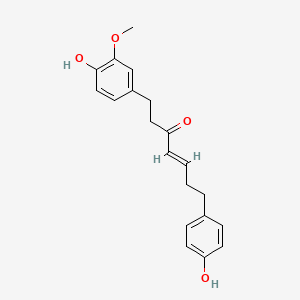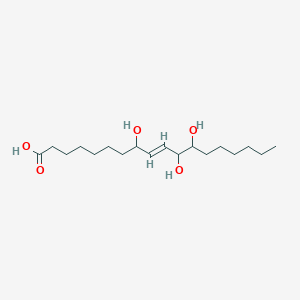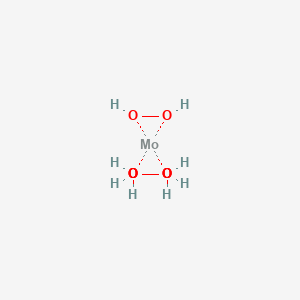
Tetraperoxidomolybdate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraperoxidomolybdate(2-) is a molybdenum coordination entity.
Wissenschaftliche Forschungsanwendungen
Copper Chelation in Cancer Therapy
Tetraperoxidomolybdate(2-), also known as Tetrathiomolybdate (TM), has shown significant promise in cancer therapy, particularly as an anti-angiogenic agent. TM works through copper chelation and inhibition of NF-κB, demonstrating efficacy in both preclinical and animal models. Notably, it has been used in Phase I and II clinical trials for treating solid tumors, showing a favorable toxicity profile (Khan & Merajver, 2009). Brewer (2005) also highlights TM's role in reducing copper levels and its potential as an anticancer agent (Brewer, 2005).
Impact on Collagen Remodeling and Immune Response
TM's influence extends to collagen processing and immune function in the tumor microenvironment (TME). Liu et al. (2021) found that TM treatment led to decreased collagen cross-linking and altered immune responses in breast cancer, suggesting broader applications across various cancer types (Liu et al., 2021).
Therapeutic Applications Beyond Cancer
Brewer (2009) discusses TM's efficacy in treating neurologic presentations of Wilson's disease, noting its potential in combating fibrotic, inflammatory, autoimmune, and neoplastic diseases. The drug's impact on Alzheimer's disease models is also significant (Brewer, 2009).
Mechanism of Action: Inhibition of Copper Trafficking Proteins
Alvarez et al. (2010) provide insights into TM's mechanism, revealing its ability to inhibit yeast copper chaperone Atx1 by forming a complex that stabilizes a sulfur-bridged copper-molybdenum cluster, thus disrupting copper transfer to enzymes (Alvarez et al., 2010).
Use in Treating Fibrotic, Inflammatory, and Autoimmune Diseases
Brewer (2006) further elaborates on TM's application in treating various diseases, including its protective effects against diabetes in non-obese diabetic mice, suggesting its versatility in medical applications (Brewer et al., 2006).
Eigenschaften
Molekularformel |
H8MoO8 |
|---|---|
Molekulargewicht |
232 g/mol |
IUPAC-Name |
hydrogen peroxide;molybdenum |
InChI |
InChI=1S/Mo.4H2O2/c;4*1-2/h;4*1-2H |
InChI-Schlüssel |
UHHMSMITSKSBPY-UHFFFAOYSA-N |
Kanonische SMILES |
OO.OO.OO.OO.[Mo] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


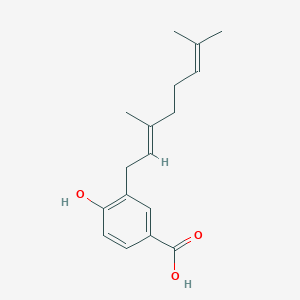
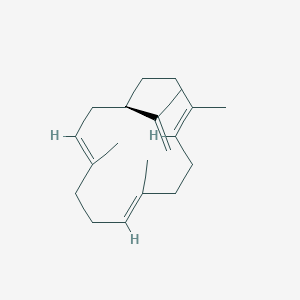
![2-[(1R,2R)-3-oxo-2-[(Z)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypent-2-enyl]cyclopentyl]acetic acid](/img/structure/B1238060.png)
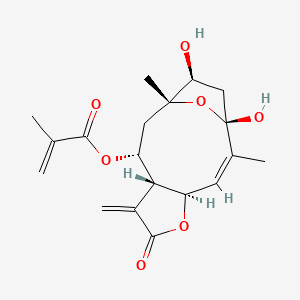

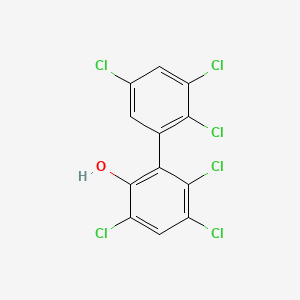
![(R)-(6-ethoxyquinolin-4-yl)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol](/img/structure/B1238065.png)

![1-Myristoyl-2-hydroxy-SN-glycero-3-[phospho-rac-(1-glycerol)]](/img/structure/B1238068.png)
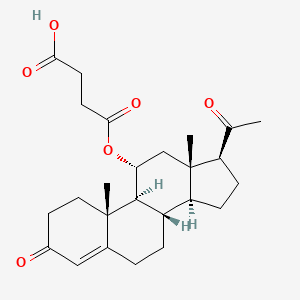
![N-(2-furanylmethyl)-3-(2,4,8,10-tetramethyl-3-pyrido[2,3]pyrazolo[2,4-a]pyrimidinyl)propanamide](/img/structure/B1238072.png)

